

Spectroscopic Analysis of 2-Chloro-isonicotinic Acid Hydrazide: A Technical Guide

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Compound of Interest

Compound Name: *2-Chloro-isonicotinic acid
hydrazide*

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Abstract

2-Chloro-isonicotinic acid hydrazide (CIH), a derivative of the well-known antitubercular agent isoniazid, is a compound of significant interest in medicinal chemistry and drug development. Its structural modifications present unique physicochemical properties that warrant detailed spectroscopic investigation. This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Chloro-isonicotinic acid hydrazide** (CAS No: 58481-04-2), outlining the principles and expected outcomes for various analytical techniques. Due to the limited availability of specific experimental data in public databases for this particular derivative, this paper focuses on the established methodologies for the characterization of isonicotinic acid hydrazides, providing a foundational framework for researchers.

Introduction

2-Chloro-isonicotinic acid hydrazide is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and a hydrazide functional group.[1] This structure serves as a versatile scaffold for the synthesis of more complex molecules, including hydrazones and other derivatives with potential therapeutic applications.[2] Spectroscopic analysis is fundamental to confirming the identity, purity, and structural integrity of newly synthesized CIH and its subsequent derivatives. This guide details the application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS),

and Ultraviolet-Visible (UV-Vis) Spectroscopy in the comprehensive characterization of this compound.

Synthesis

The synthesis of **2-Chloro-isonicotinic acid hydrazide** is typically achieved through the hydrazinolysis of an ester derivative of 2-chloroisonicotinic acid. A common laboratory-scale synthesis is described below.

Experimental Protocol: Synthesis of 2-Chloro-isonicotinic acid hydrazide

Materials:

- 2-Chloro-isonicotinic acid
- Thionyl chloride or a suitable esterification agent
- Anhydrous ethanol (or other suitable alcohol)
- Hydrazine hydrate
- Appropriate solvents for reaction and recrystallization (e.g., ethanol, methanol)

Procedure:

- **Esterification:** 2-Chloro-isonicotinic acid is first converted to its corresponding ester (e.g., ethyl 2-chloro-isonicotinate). This can be achieved by reacting the acid with an excess of anhydrous alcohol in the presence of an acid catalyst (like sulfuric acid) or by converting the acid to its acyl chloride using thionyl chloride followed by reaction with the alcohol.
- **Hydrazinolysis:** The resulting ester is then reacted with hydrazine hydrate. The ester is dissolved in a suitable solvent, such as ethanol, and hydrazine hydrate is added, often in a slight molar excess.
- **Reaction and Isolation:** The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Purification: Upon completion, the reaction mixture is cooled, and the precipitated product, **2-Chloro-isonicotinic acid hydrazide**, is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent to yield the final product.

Spectroscopic Characterization

A multi-faceted spectroscopic approach is essential for the unambiguous structural elucidation of **2-Chloro-isonicotinic acid hydrazide**. The following sections detail the expected spectroscopic data and the general experimental protocols for each technique.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For **2-Chloro-isonicotinic acid hydrazide**, the IR spectrum will provide characteristic absorption bands for the N-H, C=O, C=N, and C-Cl bonds.

Expected FT-IR Spectral Data:

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3400 - 3200	N-H stretching (asymmetric and symmetric)	Amine (-NH ₂)
3200 - 3100	N-H stretching	Amide (-NH-)
1680 - 1650	C=O stretching (Amide I)	Carbonyl
1600 - 1570	N-H bending (Amide II)	Amide
1570 - 1470	C=N and C=C stretching	Pyridine Ring
800 - 700	C-Cl stretching	Chloro-substituent

Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation: A small amount of the dried, purified **2-Chloro-isonicotinic acid hydrazide** is mixed with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

- **Data Acquisition:** The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of the molecule.

Expected ^1H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazide group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the pyridine nitrogen.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5 - 10.0	singlet	1H	-CONH-
~8.5 - 8.7	doublet	1H	Pyridine-H (ortho to N)
~7.8 - 8.0	doublet	1H	Pyridine-H (meta to N)
~7.6 - 7.8	singlet	1H	Pyridine-H (ortho to Cl)
~4.5 - 5.0	broad singlet	2H	-NH ₂

Expected ^{13}C NMR Spectral Data:

The carbon NMR spectrum will show signals for the carbonyl carbon and the carbons of the pyridine ring.

Chemical Shift (δ , ppm)	Assignment
~165 - 170	C=O (Carbonyl)
~150 - 155	C-Cl
~148 - 152	Pyridine C (ortho to N)
~140 - 145	Pyridine C (para to N)
~120 - 125	Pyridine C (meta to N)
~118 - 122	Pyridine C (ortho to Cl)

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **2-Chloro-isonicotinic acid hydrazide** is dissolved in a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- **Data Acquisition:** The NMR tube is placed in the NMR spectrometer. 1H and ^{13}C NMR spectra are acquired using standard pulse sequences. The number of scans and other acquisition parameters are optimized to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Mass Spectral Data:

For **2-Chloro-isonicotinic acid hydrazide** ($C_6H_6ClN_3O$, Molecular Weight: 171.58 g/mol), the mass spectrum is expected to show a molecular ion peak $[M]^+$ and a characteristic $[M+2]^+$ peak due to the presence of the chlorine isotope ^{37}Cl .

m/z	Interpretation
171	Molecular ion peak [M] ⁺ (with ³⁵ Cl)
173	Isotopic peak [M+2] ⁺ (with ³⁷ Cl)
140	Loss of -NHNH ₂
112	Loss of -CONHNH ₂
78	Pyridine ring fragment

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** A dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
- **Data Acquisition:** The mass spectrum is recorded over a suitable mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the conjugated system of the pyridine ring and the carbonyl group.

Expected UV-Vis Spectral Data:

The UV-Vis spectrum of **2-Chloro-isonicotinic acid hydrazide**, dissolved in a suitable solvent like ethanol or methanol, is expected to show absorption maxima corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions.

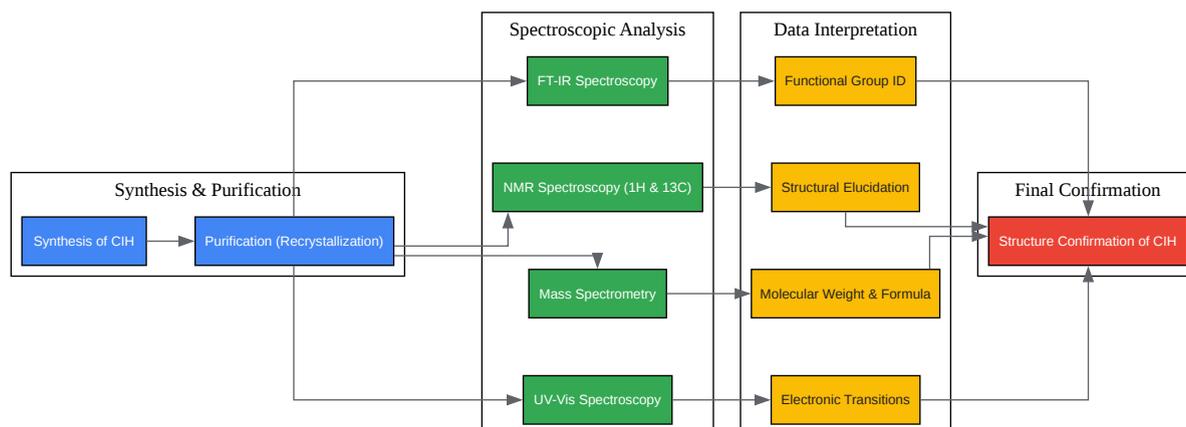
Wavelength (λ_{\max} , nm)	Electronic Transition	Chromophore
~260 - 280	$\pi \rightarrow \pi$	Pyridine ring
~300 - 320	$n \rightarrow \pi$	Carbonyl group (C=O)

Experimental Protocol: UV-Vis Spectroscopy

- **Sample Preparation:** A dilute solution of **2-Chloro-isonicotinic acid hydrazide** is prepared in a UV-transparent solvent (e.g., ethanol, methanol, water). The concentration is adjusted to ensure that the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).
- **Data Acquisition:** The sample solution is placed in a quartz cuvette. A blank spectrum of the solvent is recorded first. The UV-Vis spectrum of the sample is then recorded over a range of approximately 200-400 nm.

Workflow and Visualization

The systematic spectroscopic analysis of **2-Chloro-isonicotinic acid hydrazide** follows a logical workflow to ensure comprehensive characterization.



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References

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